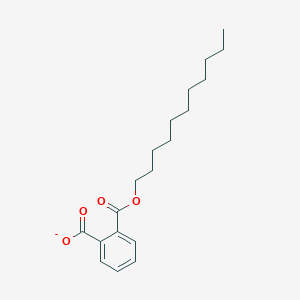

Monoundecyl Phthalate

Description

Contextualization of Phthalate Esters in Environmental and Industrial Research

Phthalate esters, or phthalates, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of polymers, most notably polyvinyl chloride (PVC). ontosight.aioup.comromj.org Their industrial applications are vast, encompassing products such as wire and cable insulation, flooring, automotive upholstery, and roofing membranes. industrialchemicals.gov.auchemceed.com Phthalates are not chemically bound to the polymer matrix, which allows them to migrate and leach into the environment over time, leading to their widespread presence in air, water, soil, and sediment. romj.orgcanada.ca

In research, phthalates are often categorized based on their molecular weight. High molecular weight phthalate esters (HMWPEs), such as those with alkyl chains of seven carbons or more, are generally characterized by lower volatility and water solubility compared to their low molecular weight (LMW) counterparts. industrialchemicals.gov.aunih.gov This distinction is significant as the length and structure of the alkyl chains influence the environmental behavior and biological processing of these compounds. canada.ca The ubiquitous nature of phthalates and their potential to interact with biological systems has made them a major focus of environmental and toxicological research for decades. canada.canih.gov

Significance of Monoundecyl Phthalate within Phthalate Research

The primary significance of this compound (MUP) in the scientific literature is as a direct, hydrolytic metabolite of diundecyl phthalate (DUP), a high molecular weight plasticizer. industrialchemicals.gov.aunih.gov DUP is used in a variety of applications that require permanence at high temperatures and resistance to weathering, such as in automotive components and electrical wire insulation. chemceed.com

When DUP enters the body, it can be metabolized, with the first step being hydrolysis to MUP. industrialchemicals.gov.aunih.gov This monoester can then undergo further oxidative metabolism. Research has been crucial in identifying these metabolic pathways. A key study successfully identified MUP and its subsequent oxidative metabolites in vitro and detected the oxidative metabolites in human urine samples. nih.gov This is significant because the detection of specific metabolites in urine serves as a biomarker, providing a non-invasive method to assess human exposure to the parent compound, DUP. nih.gov

In one study, while MUP itself was not detected in the analyzed human urine samples, its further oxidized metabolites were, suggesting that they may be more reliable biomarkers for assessing background exposure to DUP. nih.gov The investigation of metabolites like MUP is fundamental to toxicokinetic studies, which examine the absorption, distribution, metabolism, and excretion of chemical compounds.

Table 1: Identified Metabolites of Diundecyl Phthalate (DUP) in Research

This table summarizes the key metabolites of Diundecyl Phthalate identified in scientific studies, which are central to understanding its biotransformation.

| Metabolite Name | Abbreviation | Type | Detection Significance |

| This compound | MUP | Hydrolytic | Primary monoester metabolite of DUP. nih.gov |

| Mono-hydroxyundecyl Phthalate | MHUP | Oxidative | Oxidative metabolite of DUP; detected in human urine and considered a potential biomarker of exposure. nih.gov |

| Mono-oxoundecyl Phthalate | MOUP | Oxidative | Oxidative metabolite of DUP; detected in a minority of human urine samples studied. nih.gov |

| Mono-carboxydecyl Phthalate | MCDP | Oxidative | Oxidative metabolite of DUP; detected in a majority of human urine samples and considered a potential biomarker of exposure. nih.gov |

Overview of Research Trajectories for this compound

Current and future research involving this compound is intrinsically linked to its role as a metabolite of DUP. The research trajectories are focused on refining exposure assessment and understanding the metabolic fate of high molecular weight phthalates.

Advanced Analytical Methodologies: A primary research direction is the continued development of sensitive and specific analytical techniques, such as high-resolution mass spectrometry. nih.gov These methods are essential for accurately detecting and quantifying low concentrations of MUP and its oxidative metabolites in complex biological matrices like urine. Improved methods allow for better separation from isobaric metabolites of other phthalates, such as those from diisononyl phthalate (DiNP) or diisododecyl phthalate, ensuring accurate exposure assessment. nih.govspectroscopyonline.com

Human Biomonitoring (HBM) Studies: With the identification of reliable urinary biomarkers like mono-hydroxyundecyl phthalate (MHUP) and mono-carboxydecyl phthalate (MCDP), research is expanding into larger-scale biomonitoring studies. nih.gov These studies aim to establish baseline exposure levels to DUP within the general population and identify any demographic or geographic trends in exposure. nih.govnih.gov

Metabolic and Toxicokinetic Investigations: Further research is needed to fully elucidate the metabolic pathways of DUP. This includes in vivo studies to better understand the rate of formation, subsequent transformation, and excretion of MUP and its related metabolites. industrialchemicals.gov.aunih.gov Such data are critical for developing accurate pharmacokinetic models that can predict internal dose from external exposure data.

Cumulative Risk Assessment: There is a significant trend in chemical research to move from assessing single substances to evaluating cumulative risk from exposure to multiple related chemicals. canada.cacanada.ca Future research will likely incorporate data on DUP exposure, via its metabolites, into broader assessments that consider the combined exposure to a mixture of different phthalates found in consumer products and the environment. canada.ca

Propriétés

Formule moléculaire |

C19H27O4- |

|---|---|

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

2-undecoxycarbonylbenzoate |

InChI |

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)/p-1 |

Clé InChI |

CAZKHBNCZSWFFM-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |

Origine du produit |

United States |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.